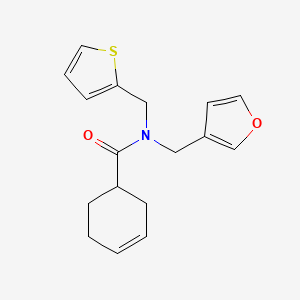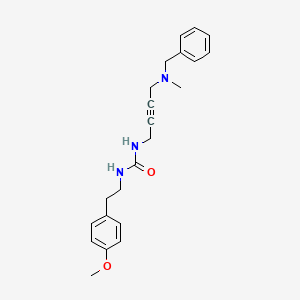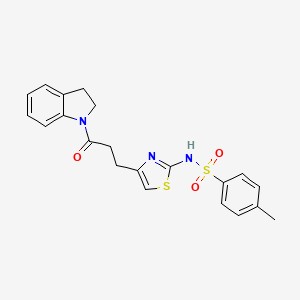![molecular formula C19H23N5O2 B2926340 9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 847368-05-2](/img/structure/B2926340.png)
9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, along with pyrimidines, are the most common nitrogen-containing heterocycles in nature, being found in DNA, RNA, and many other biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, followed by various substitution reactions to introduce the methyl and phenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The various substituents (methyl and phenyl groups) would be attached to this core at the specified positions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Pyrimidinedione Derivatives in Coral Research
A new pyrimidinedione derivative, 9-acetyl-1,3,7-trimethyl-pyrimidinedione, was isolated from the gorgonian coral Verrucella umbraculum. This study highlights the potential of pyrimidinedione derivatives in exploring natural products and understanding marine biodiversity (Huang et al., 2013).
Synthetic Applications
Research into pyrimido-purinediones, such as the synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, showcases the synthetic utility of these compounds in creating new chemicals with potential applications in various fields (imo et al., 1995).
Structure Analysis
The structural analysis of 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate provides insight into the conformation and stability of such compounds, offering valuable information for designing new molecules with desired properties (Larson et al., 1989).
Novel Reactions and Synthesis Techniques
Investigations into novel reactions of 5-cyano-1,3-dimethyluracil have led to the synthesis of various pyrimidine derivatives, demonstrating the chemical versatility and potential for discovery of new therapeutic agents or materials (Su & Watanabe, 1982).
Crystal Structure Communications
Studies on the crystal structures of pyrimidine derivatives help in understanding the molecular interactions and stability of these compounds, which is crucial for the development of new drugs and materials (Low et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-11-9-23(14-7-6-12(2)13(3)8-14)18-20-16-15(24(18)10-11)17(25)22(5)19(26)21(16)4/h6-8,11H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVXVLAHKMXGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4,5-dimethyl-2-[[2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]thiophene-3-carboxylate](/img/no-structure.png)

![2-Chloro-1-(5-propan-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone](/img/structure/B2926264.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide](/img/structure/B2926265.png)
![N-[(4-chlorophenyl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2926267.png)
![2-(4-chlorophenoxy)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B2926268.png)


![4-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2926271.png)
![N-[2-Oxo-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-3-yl]oxirane-2-carboxamide](/img/structure/B2926275.png)

![(2R)-1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2926277.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2926280.png)